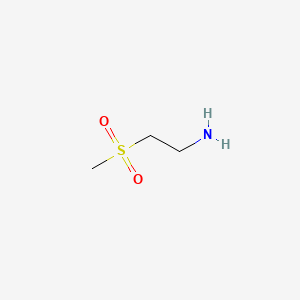

2-氨基乙基甲基砜

描述

Sulfones represent a significant class of sulfur-containing organic compounds, characterized by a sulfonyl functional group connected to two carbon atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and organic materials due to their unique chemical stability and reactivity. The synthesis, molecular structure, and chemical properties of sulfones have been extensively studied to explore their potential uses further.

Synthesis Analysis

Sulfones are traditionally synthesized via the oxidation of sulfides or through reactions involving sulfonyl chlorides. A notable method involves multicomponent reductive cross-coupling, allowing for the straightforward construction of sulfones. This process utilizes inorganic salts like sodium metabisulfite for inserting SO2 into organic compounds, enabling the synthesis of diverse sulfones with high functional group compatibility (Meng, Wang, & Jiang, 2019).

Molecular Structure Analysis

The molecular structure of sulfones is characterized by the presence of a sulfonyl group (SO2) bonded to two carbon atoms. Structural analyses often reveal significant electron delocalization in the sulfonyl group, affecting the compound's physical and chemical properties. For instance, studies on acyclic sulfur−nitrogen compounds have shown extensive electron delocalization, resulting in shortened S−N bonds upon deprotonation, indicative of the unique structural aspects of sulfones (Haas et al., 1996).

Chemical Reactions and Properties

Sulfones undergo various chemical reactions, including substitutions, eliminations, and additions, due to the electrophilic nature of the sulfonyl group. Their reactivity makes them valuable intermediates in organic synthesis. For example, the direct copper-catalyzed synthesis of sulfonamides demonstrates the versatility of sulfones in forming complex molecules, combining aryl boronic acids, amines, and sulfur dioxide (Chen et al., 2018).

科学研究应用

药物和有机材料中的砜基团

砜基团,如2-氨基乙基甲基砜中所见,由于其在药物和有机光电导材料中的应用而引起了重大关注。传统的砜制备方法涉及使用强氧化剂氧化硫醚,这可能会导致低官能团兼容性。最近的研究开发了涉及无机盐的多组分还原交叉偶联过程,用于构建多样化的砜,包括环状砜和具有多个杂原子和官能团的药物分子。这些进展为利用砜结构的药物和材料提供了更高效和多功能的合成方法(Meng, Wang, & Jiang, 2019)。

水处理和纳米过滤中的应用

砜化合物,包括2-氨基乙基甲基砜的衍生物,已被用于开发新型薄膜复合(TFC)纳米过滤(NF)膜。这些膜用于水净化过程中的染料处理。向这些膜引入磺酸基团可增强水透过性,而不影响染料的拒绝,表明在水处理技术中具有潜在应用(Liu et al., 2012)。

生物医学研究和钙摄取调节

在生物医学领域,像2-氨基乙基甲基砜这样的砜类似物已被研究其对生物系统中钙离子摄取的影响。发现像AEMS(2-氨基乙基甲基砜)这样的化合物比牛磺酸在大鼠视网膜中更有效地刺激ATP依赖性钙离子摄取。这表明在理解和调节涉及钙离子动态的细胞过程中具有潜在应用(Liebowitz, Lombardini, & Allen, 1989)。

色谱和光谱应用

砜化合物,包括2-氨基乙基甲基砜的变体,已被用于色谱和光谱研究。它们在高温下的独特溶剂性质和稳定性使它们适用于气相色谱中的固定相。这些应用对于分析化学至关重要,特别是在复杂混合物的分析中(Poole, Shetty, & Poole, 1989)。

燃料电池技术

在能源领域,2-氨基乙基甲基砜的磺化变体已被探索用于燃料电池技术中的应用。磺化聚酰亚胺,可以从像2-氨基乙基甲基砜这样的化合物中衍生,由于其质子导电性和水稳定性,显示出在燃料电池应用中作为聚电解质的潜力。这项研究有助于开发更高效和耐用的燃料电池膜材料(Guo et al., 2002)。

安全和危害

2-Aminoethylmethyl sulfone may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

Sulfones, including 2-Aminoethylmethyl sulfone, are highly versatile building blocks in organic synthesis and have various applications in fields ranging from pharmaceuticals to materials science . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . Future directions may include further exploration of these sustainable synthesis methods and the development of new applications for sulfones.

属性

IUPAC Name |

2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNXQWUJWNTDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198035 | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethylmethyl sulfone | |

CAS RN |

49773-20-8 | |

| Record name | 2-(Methylsulfonyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethylmethyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)

![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)

![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)

![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea](/img/structure/B1227950.png)

![7-[2-Oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B1227952.png)

![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)